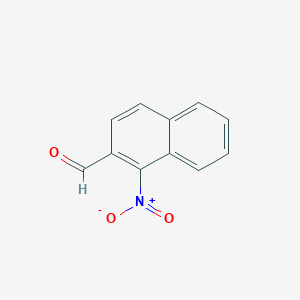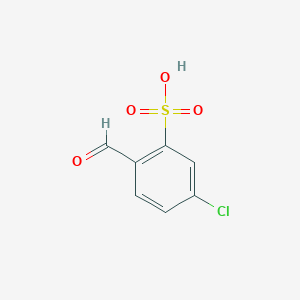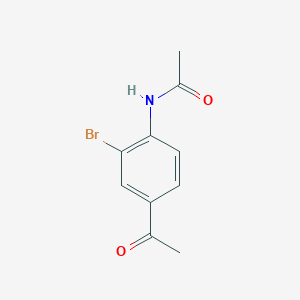
3-(Methylamino)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)picolinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of picolinamide, where the amino group is methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)picolinamide typically involves the reaction of picolinamide with methylamine. One common method is to dissolve picolinamide in a suitable solvent such as dimethylformamide (DMF) and then add methylamine under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-(Methylamino)picolinamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylamino)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
3-(Methylamino)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)picolinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been found to inhibit certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects . In the case of its antitumor activity, it selectively inhibits Aurora-B kinase, which plays a crucial role in cell division .
Comparaison Avec Des Composés Similaires
Picolinamide: The parent compound, which lacks the methylamino group.
N-Methylpicolinamide: Similar to 3-(Methylamino)picolinamide but with different substitution patterns.
Benzamide: Another amide derivative with a benzene ring instead of a pyridine ring.
Uniqueness: 3-(Methylamino)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
103976-53-0 |
|---|---|
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
3-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-5-3-2-4-10-6(5)7(8)11/h2-4,9H,1H3,(H2,8,11) |
Clé InChI |
XUNMNUHIFGQPAG-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=CC=C1)C(=O)N |
SMILES canonique |
CNC1=C(N=CC=C1)C(=O)N |
Synonymes |
2-Pyridinecarboxamide,3-(methylamino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)







